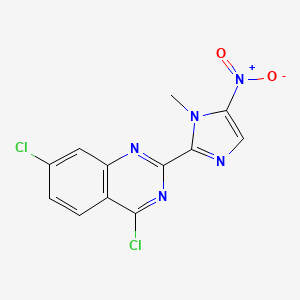
4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline is a heterocyclic compound that features both quinazoline and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline typically involves the formation of the quinazoline core followed by the introduction of the imidazole moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the cyclization of appropriate precursors under acidic conditions.
Wallach synthesis: This method uses oxidative cyclization of ortho-aminobenzamides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of chlorine atoms: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative with antimicrobial properties.
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline is unique due to its dual functionality, combining the properties of both quinazoline and imidazole moieties.
Properties
CAS No. |
61717-34-8 |
|---|---|
Molecular Formula |
C12H7Cl2N5O2 |
Molecular Weight |
324.12 g/mol |
IUPAC Name |
4,7-dichloro-2-(1-methyl-5-nitroimidazol-2-yl)quinazoline |
InChI |
InChI=1S/C12H7Cl2N5O2/c1-18-9(19(20)21)5-15-12(18)11-16-8-4-6(13)2-3-7(8)10(14)17-11/h2-5H,1H3 |
InChI Key |
IBBCGIMHAVKVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















